molecular formula C25H46 B15368693 1,7-Dicyclopentyl-4-(3-cyclopentylpropyl)heptane CAS No. 55429-35-1

1,7-Dicyclopentyl-4-(3-cyclopentylpropyl)heptane

Cat. No.: B15368693
CAS No.: 55429-35-1
M. Wt: 346.6 g/mol
InChI Key: GGMFQOVCHUDPGX-UHFFFAOYSA-N
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Description

1,7-Dicyclopentyl-4-(3-cyclopentylpropyl)heptane is a synthetic organic compound with the molecular formula C25H46 and a molecular weight of 346.6 g/mol . It is classified as a branched-chain alkane derivative featuring multiple cyclopentyl substituents. This structure is also known by the systematic IUPAC name [7-cyclopentyl-4-(3-cyclopentylpropyl)heptyl]cyclopentane and is identified under CAS Registry Number 55429-35-1 . The compound's standard InChIKey is GGMFQOVCHUDPGX-UHFFFAOYSA-N, which allows for precise structural identification and database searching . As a high molecular weight hydrocarbon, this compound serves as a valuable intermediate and building block in organic synthesis and chemical research . It is suitable for applications in materials science, including the development of novel polymers and organic frameworks, and can be used as a non-polar standard in chromatographic analysis or in pyrolysis studies for fuel and chemical production from plastic wastes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

55429-35-1

Molecular Formula

C25H46

Molecular Weight

346.6 g/mol

IUPAC Name

[7-cyclopentyl-4-(3-cyclopentylpropyl)heptyl]cyclopentane

InChI

InChI=1S/C25H46/c1-2-11-22(10-1)16-7-19-25(20-8-17-23-12-3-4-13-23)21-9-18-24-14-5-6-15-24/h22-25H,1-21H2

InChI Key

GGMFQOVCHUDPGX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCCC(CCCC2CCCC2)CCCC3CCCC3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Phytochemical Extracts

The ethyl acetate extract of Gisekia pharnaceoides stem contained 55 compounds, with tetracontane (42.41%, RT=31.610) as the major constituent and 1,7-dicyclopentyl-4-(3-cyclopentylpropyl)heptane as a minor component. Key comparisons include:

Table 1: Bioactive Compounds in Gisekia pharnaceoides Extracts
Compound Name Abundance (%) Retention Time (min) Biological Activity Source
This compound 0.07 15.620 Not explicitly reported Ethyl acetate stem extract
Momeinositol 53.62 15.742 Antialopecic, anticirrhotic Methanolic stem extract
9,12,15-Octadecatrienoic acid (Z,Z,Z) 12.23 N/A Anti-inflammatory Methanolic stem extract
Tetracontane 42.41 31.610 Anti-inflammatory, analgesic Ethyl acetate stem extract

Key Observations :

  • Momeinositol and tetracontane dominate in abundance and exhibit well-documented bioactivity, unlike the target compound, which lacks reported biological activity despite its structural complexity .
Table 2: Structural and Functional Differences
Parameter This compound 3-Cyclopentylpropyl Phosphonofluoridates
Molecular Formula Likely C₂₅H₄₄ (based on structure) C₉–C₁₁H₁₈–₂₂FO₂P
Functional Groups Hydrocarbon (alkane) Phosphonofluoridate esters
Bioactivity Not reported Neurotoxic (organophosphate class)
Applications Natural product (minor phytochemical) Chemical weapons, insecticides

Key Observations :

  • The synthetic derivatives in contain phosphonofluoridate esters, which confer neurotoxic properties, unlike the purely hydrocarbon structure of the target compound.
  • The cyclopentylpropyl group in both compound classes enhances lipophilicity, but the absence of reactive phosphorus in the target compound limits its biological interactions.

Volatile Organic Compounds (VOCs) with Bicyclic Structures

discusses VOCs such as 7-Oxabicyclo[4.1.0]heptane, 3-oxiranyl- , which share bicyclic frameworks but differ fundamentally from the target compound’s linear heptane backbone with cyclopentyl substituents.

Table 3: Structural Features of Cyclic Hydrocarbons
Compound Core Structure Key Substituents Volatility
This compound Linear heptane Three cyclopentyl groups Low (high MW)
7-Oxabicyclo[4.1.0]heptane derivatives Bicyclic (oxirane fused) Oxirane, alkyl chains Moderate
Nonedecane (C₁₉H₄₀) Linear alkane None High

Key Observations :

  • The target compound’s multiple cyclopentyl groups increase steric hindrance and reduce volatility compared to simpler alkanes like nonedecane .
  • Bicyclic VOCs in exhibit higher reactivity due to strained ring systems, unlike the sterically shielded target compound.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1,7-Dicyclopentyl-4-(3-cyclopentylpropyl)heptane, and what methodological approaches address them?

  • Answer: The synthesis is hindered by steric hindrance from the bulky cyclopentyl groups. A viable strategy involves stepwise alkylation using cyclopentyl Grignard reagents under inert conditions (argon/nitrogen) with tetrahydrofuran (THF) as the solvent. High temperatures (80–100°C) and prolonged reaction times (24–48 hours) improve yield. Purification requires gradient column chromatography (hexane/ethyl acetate) to isolate the product from stereoisomers .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

  • Answer: Nuclear Overhauser Effect Spectroscopy (NOESY) NMR is critical for identifying spatial proximity between cyclopentyl substituents. Coupled with 13C^{13}\text{C} DEPT-135 NMR, it resolves quaternary carbon assignments. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer: Due to limited safety data, standard protocols for hydrophobic alkanes apply: use nitrile gloves, chemical goggles, and fume hoods for weighing or solvent-based work. Avoid inhalation of fine powders via N95 masks. Store under inert gas (argon) at 4°C to prevent oxidation .

Advanced Research Questions

Q. How does the steric environment of this compound influence its reactivity in catalytic hydrogenation?

  • Answer: The compound’s rigid, branched structure impedes catalyst access to unsaturated bonds (if present). Testing palladium-on-carbon (Pd/C) versus Wilkinson’s catalyst (RhCl(PPh3_3)3_3) under varying H2_2 pressures (1–5 atm) reveals selectivity differences. Kinetic studies (GC-MS monitoring) show slower reaction rates compared to linear analogs, attributed to steric shielding of reactive sites .

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